molecular formula C14H22N2O B15260496 2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15260496
M. Wt: 234.34 g/mol
InChI Key: WSKRSMGDKVCBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with a formamide derivative under acidic or basic conditions can lead to the formation of the desired pyrido[1,2-a]pyrimidin-4-one core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrido[1,2-a]pyrimidin-4-one derivatives .

Scientific Research Applications

2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-tert-butyl-8,8-dimethyl-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H22N2O/c1-13(2,3)10-8-12(17)16-7-6-14(4,5)9-11(16)15-10/h8H,6-7,9H2,1-5H3

InChI Key

WSKRSMGDKVCBTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C(=NC(=CC2=O)C(C)(C)C)C1)C

Origin of Product

United States

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